molecular formula C16H15NO3S B2423758 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime CAS No. 343375-19-9

4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime

Cat. No.: B2423758
CAS No.: 343375-19-9
M. Wt: 301.36
InChI Key: RSFXRQKFVUEUFL-VBEVGYOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime is an organic compound that features a phenyl group, a phenylsulfonyl group, and an oxime functional group

Scientific Research Applications

4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against certain diseases.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

The synthesis of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime typically involves multiple steps. One common method includes the reaction of 4-phenyl-2-butenal with phenylsulfonyl chloride in the presence of a base to form the intermediate 4-phenyl-2-(phenylsulfonyl)-3-butenal. This intermediate is then treated with hydroxylamine hydrochloride to yield the final product, this compound. The reaction conditions often involve solvents such as dichloromethane or ethanol and may require temperature control to optimize yield and purity .

Chemical Reactions Analysis

4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like dimethyldioxirane, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenylsulfonyl group may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(NZ)-N-[(E)-2-(benzenesulfonyl)-4-phenylbut-3-enylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c18-17-13-16(12-11-14-7-3-1-4-8-14)21(19,20)15-9-5-2-6-10-15/h1-13,16,18H/b12-11+,17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFXRQKFVUEUFL-VBEVGYOXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(C=NO)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(/C=N\O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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